molecular formula C32H30 B15173033 2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene CAS No. 920979-26-6

2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene

Cat. No.: B15173033
CAS No.: 920979-26-6
M. Wt: 414.6 g/mol
InChI Key: QWBGFKMBIJVLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which include a tert-butyl group at the 2-position and two methylphenyl groups at the 9 and 10 positions. These structural modifications impart distinct electronic and photophysical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-tert-butyl-9,10-bis(2-methylphenyl)anthracene typically involves multi-step organic reactions One common synthetic route includes the Friedel-Crafts alkylation of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chlorideThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene undergoes various chemical reactions, including:

Scientific Research Applications

2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-tert-butyl-9,10-bis(2-methylphenyl)anthracene exerts its effects is primarily related to its electronic structure. The presence of the tert-butyl and methylphenyl groups influences the compound’s electron distribution, enhancing its ability to participate in photophysical processes. The molecular targets and pathways involved include interactions with light and other electromagnetic radiation, leading to fluorescence and other photophysical phenomena .

Comparison with Similar Compounds

2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene can be compared with other anthracene derivatives such as:

  • 2-tert-butyl-9,10-bis(2-biphenyl)anthracene
  • 2-tert-butyl-9,10-bis(2-naphthyl)phenyl)anthracene These compounds share similar structural features but differ in the nature of the substituents at the 9 and 10 positions. The unique combination of tert-butyl and methylphenyl groups in this compound imparts distinct electronic and photophysical properties, making it particularly suitable for specific applications in OLEDs and other optoelectronic devices.

Properties

CAS No.

920979-26-6

Molecular Formula

C32H30

Molecular Weight

414.6 g/mol

IUPAC Name

2-tert-butyl-9,10-bis(2-methylphenyl)anthracene

InChI

InChI=1S/C32H30/c1-21-12-6-8-14-24(21)30-26-16-10-11-17-27(26)31(25-15-9-7-13-22(25)2)29-20-23(32(3,4)5)18-19-28(29)30/h6-20H,1-5H3

InChI Key

QWBGFKMBIJVLMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.